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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B611713

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor VPC-18005
and its interaction with the ERG-ETS (E26 transformation-specific-related gene) domain.
Genomic rearrangements involving the ERG transcription factor are a common occurrence in
approximately half of all prostate cancer cases, leading to the aberrant expression of ERG
protein variants that are pivotal in the development and progression of the disease.[1][2] VPC-
18005 was identified through rational in silico methods as a novel antagonist that directly
targets the DNA-binding ETS domain of ERG, thereby disrupting its transcriptional activity.[1][3]
This document details the mechanism of action, quantitative efficacy, and the experimental
validation of VPC-18005, offering a comprehensive resource for researchers in the field of
oncology and drug development.

Mechanism of Action: Disrupting the ERG-DNA
Interface

VPC-18005 functions by directly engaging the ERG-ETS domain, the highly conserved region
responsible for DNA binding. This interaction sterically hinders the ability of the ERG protein to
bind to its consensus DNA sequence ("GGAA").[3][4] The binding of VPC-18005 to the ERG-
ETS domain has been confirmed through biophysical techniques, which also identified key
amino acid residues involved in this interaction.[3][5]
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Nuclear Magnetic Resonance (NMR) spectroscopy revealed that VPC-18005 perturbs specific
residues within the ERG-ETS domain, notably Tyr371, which is a critical residue for the ERG-
DNA interaction.[3][5] Other residues with perturbed amide chemical shifts upon VPC-18005
binding include Leu313 on helix al and Try372 and Lys375 on helix a3.[3][5] In silico modeling,
consistent with the NMR data, predicts that VPC-18005 occupies a binding pocket that
overlaps with the DNA-binding interface, making the binding of VPC-18005 and DNA to the
ERG-ETS domain mutually exclusive.[3][5]

The direct consequence of this interaction is the inhibition of ERG-induced transcription.[3][6]
This has been demonstrated by the reduced expression of ERG-regulated genes, such as
SOX9, a transcription factor implicated in prostate cancer invasion.[3][5] By disrupting the
primary function of the ERG oncoprotein, VPC-18005 effectively antagonizes its downstream
effects, including the promotion of cell migration and invasion, without exhibiting significant
cytotoxicity.[3][5]

Quantitative Data Summary

The efficacy of VPC-18005 has been quantified through various in vitro and in vivo assays. The
following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of VPC-18005

Assay Type Cell Line Parameter Value Reference
Luciferase

PNT1B-ERG ICso 3uM [6]
Reporter Assay
Luciferase

VCaP ICso 6 uM [6]
Reporter Assay
Cell Migration )

PNT1B-ERG Concentration 5uM [6]
Assay

Cell Invasion _
PNT1B-ERG Concentration 5uM [6]
Assay

Table 2: In Vivo Efficacy of VPC-18005 in Zebrafish Xenograft Model
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. Effect on Cancer Cell
Treatment Concentration . o Reference
Dissemination

1uM 20-30% decrease [6]

10 uM 20-30% decrease [6]

Key Experimental Protocols

The characterization of VPC-18005 involved a series of key experiments to elucidate its
binding, mechanism, and functional effects. Detailed methodologies are provided below.

Luciferase Reporter Assay for ERG Transcriptional
Activity

o Objective: To quantify the inhibitory effect of VPC-18005 on ERG-driven gene expression.
e Cell Lines: PNT1B-ERG and VCaP cells, which are known to have ERG activity.
o Methodology:

o Cells are transiently transfected with a pETS-luc reporter plasmid, which contains a
luciferase gene under the control of an ETS-responsive promoter.

o Following transfection, cells are treated with a range of concentrations of VPC-18005 or a
vehicle control (DMSO).

o After a specified incubation period, the cells are lysed, and luciferase activity is measured

using a luminometer.

o The relative light units are normalized to a co-transfected control plasmid (e.g., Renilla
luciferase) to account for variations in transfection efficiency.

o The ICso values are then calculated from the dose-response curves.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Objective: To confirm the direct binding of VPC-18005 to the ERG-ETS domain and to
identify the amino acid residues at the binding interface.

o Methodology:

o 1N-HSQC (Heteronuclear Single Quantum Coherence): 1°N-labeled ERG-ETS domain
protein is titrated with VPC-18005. The chemical shifts of the protein's backbone amides
are monitored. Significant changes in chemical shifts for specific residues indicate their
involvement in the binding interaction.[5]

o 'H-NMR Titration (Reverse Titration): The *H-NMR spectrum of VPC-18005 is monitored
as increasing concentrations of the ERG-ETS domain are added. Changes in the chemical
shifts and broadening of the signals from VPC-18005 confirm its binding to the protein.[7]

Electrophoretic Mobility Shift Assay (EMSA)
e Objective: To demonstrate that VPC-18005 can disrupt the binding of the ERG-ETS domain
to a DNA probe containing an ETS-binding site.

o Methodology:

o Afluorescently labeled double-stranded DNA probe containing a consensus ETS-binding
site is synthesized.

o Recombinant ERG-ETS domain protein is incubated with the DNA probe in the presence
of increasing concentrations of VPC-18005 or a vehicle control.

o The protein-DNA complexes are separated from the free DNA probe by native
polyacrylamide gel electrophoresis.

o The gel is imaged to visualize the fluorescently labeled DNA. A decrease in the intensity of
the shifted band (protein-DNA complex) with increasing concentrations of VPC-18005
indicates the disruption of the ERG-DNA interaction.[3]

Cell Migration and Invasion Assays

» Objective: To assess the functional impact of VPC-18005 on the migratory and invasive
properties of ERG-overexpressing cells.
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o Methodology:

o Real-Time Cell Analysis (xCelligence): PNT1B-ERG cells are seeded in the upper
chamber of a specialized plate with microelectrodes. The lower chamber contains a
chemoattractant. Cell migration through the porous membrane is monitored in real-time by
measuring changes in electrical impedance. The effect of VPC-18005 is determined by
comparing the migration index of treated cells to control cells.[5]

o Spheroid Invasion Assay: PNT1B-ERG cells are grown as spheroids and then embedded
in a matrix (e.g., Matrigel). The spheroids are treated with VPC-18005 or a vehicle control.
The invasion of cells from the spheroid into the surrounding matrix is monitored and
qguantified over several days using microscopy.[3]

Zebrafish Xenograft Model of Metastasis

o Objective: To evaluate the in vivo efficacy of VPC-18005 in inhibiting cancer cell metastasis.
o Methodology:

o Human prostate cancer cells (e.g., PNT1B-ERG) are fluorescently labeled and
microinjected into the yolk sac of zebrafish larvae.

o The larvae are then exposed to different concentrations of VPC-18005 in their water.

o The dissemination of the fluorescently labeled cancer cells from the primary injection site
to other parts of the zebrafish body is monitored and quantified using fluorescence
microscopy. A reduction in disseminated cells in the treated group compared to the control
group indicates anti-metastatic activity.[3]

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using the DOT language, illustrate the ERG signaling
pathway, the mechanism of action of VPC-18005, and the experimental workflow used for its
characterization.
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Caption: ERG signaling pathway and the inhibitory action of VPC-18005.
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Caption: Logical flow of VPC-18005's mechanism of action.
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Caption: Experimental workflow for the characterization of VPC-18005.

Conclusion and Future Directions

VPC-18005 represents a significant advancement in the development of targeted therapies for
ERG-fusion-positive cancers, particularly prostate cancer. The comprehensive studies
conducted to date provide strong proof-of-principle that directly targeting the ERG-ETS domain
with a small molecule is a viable therapeutic strategy.[3][5] VPC-18005 has been shown to
directly bind to the ERG-ETS domain, disrupt its interaction with DNA, and consequently inhibit
ERG-mediated transcription and its pro-metastatic cellular effects.[3][6]

The lead compound, VPC-18005, demonstrates efficacy in the low micromolar range and has
favorable properties such as being soluble, stable, and orally bioavailable with no observed
general toxicity in murine models at tested doses.[3][5] Future research will likely focus on
medicinal chemistry efforts to optimize the potency of VPC-18005 into the sub-micromolar or
nanomolar range.[5] Furthermore, advancing VPC-18005 or its derivatives into clinical trials will
be a critical next step to evaluate its safety and efficacy in patients with ERG-expressing
metastatic castration-resistant prostate cancer.[1] The development of such targeted inhibitors
holds the promise of providing new, more effective treatment options for a significant subset of
prostate cancer patients.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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